molecular formula C11H11N3O B2386695 N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide CAS No. 866131-65-9

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide

Cat. No.: B2386695
CAS No.: 866131-65-9
M. Wt: 201.229
InChI Key: PEILUALEOLLOIM-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.

Scientific Research Applications

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide include other pyrrole-containing molecules and hydroxamic acid derivatives. Examples include:

  • 2-(1H-pyrrol-1-yl)benzenecarboximidamide
  • N-hydroxybenzamide
  • Pyrrole-2-carboxamide

Uniqueness

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide is unique due to its specific combination of a pyrrole ring and a hydroxamic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-hydroxy-2-pyrrol-1-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEILUALEOLLOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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